Longestin's Isoform Selectivity: 76-Fold Preference for Brain CaM-PDE over Cardiac Isoform
Longestin (KS-505a) demonstrates high selectivity between the two major isoforms of CaM-PDE. In a direct head-to-head comparison using purified enzymes, KS-505a potently inhibited the 61 kDa brain isoenzyme with an IC50 of 0.17 µM, but required a much higher concentration to inhibit the 59 kDa cardiac isoenzyme, with an IC50 of 13 µM [1]. This represents a 76-fold difference in potency. The inhibition was competitive with respect to Ca2+/calmodulin, with a Ki of 0.089 µM for the brain isoform [1].
| Evidence Dimension | CaM-PDE Isoform Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.17 µM (61 kDa brain isoform) |
| Comparator Or Baseline | IC50 = 13 µM (59 kDa cardiac isoform) |
| Quantified Difference | 76-fold more potent against the 61 kDa isoform |
| Conditions | Purified enzymes from bovine brain and heart; 20 µM cAMP as substrate; presence of Ca2+/calmodulin |
Why This Matters
This isoform selectivity is critical for researchers investigating brain-specific cAMP signaling pathways, as it minimizes off-target effects on cardiac PDE1, a feature not shared by non-selective PDE1 inhibitors like vinpocetine.
- [1] Ichimura M, Eiki R, Osawa K, Nakanishi S, Kase H. KS-505a, an isoform-selective inhibitor of calmodulin-dependent cyclic nucleotide phosphodiesterase. Biochem J. 1996 May 15;316(Pt 1):311-6. View Source
